

Validation of (E,E)-GLL398's activity in ERmutant breast cancer

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Compound of Interest

Compound Name: (E,E)-GLL398

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(E,E)-GLL398: A Promising Oral SERD for ER-Mutant Breast Cancer

A head-to-head comparison of **(E,E)-GLL398** with current therapies, supported by experimental evidence, reveals its potential as a potent and orally bioavailable selective estrogen receptor degrader (SERD) for treating endocrine-resistant breast cancer, particularly in cases harboring estrogen receptor (ER) mutations.

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, often driven by mutations in the ESR1 gene, presents a significant clinical challenge. **(E,E)-GLL398** has emerged as a promising therapeutic agent designed to overcome this resistance. This guide provides a comprehensive comparison of GLL398's activity with other SERDs, supported by key experimental data, and details the methodologies used to validate its efficacy.

Comparative Efficacy of (E,E)-GLL398

(E,E)-GLL398, a boron-modified analog of GW5638, demonstrates superior oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[1] Its efficacy has been benchmarked against fulvestrant, the current standard-of-care SERD, and other investigational oral SERDs.



Binding Affinity for Wild-Type and Mutant Estrogen Receptors

A critical determinant of a SERD's effectiveness in endocrine-resistant breast cancer is its ability to bind to and degrade mutant ER proteins. The Y537S mutation in the ligand-binding domain of ER α is a common driver of resistance. Experimental data demonstrates that GLL398 exhibits high binding affinity for both wild-type (WT) ER and the clinically relevant Y537S mutant.

Compound	Target	IC50 (nM)
(E,E)-GLL398	WT ERα	1.14[2]
(E,E)-GLL398	ERα Y537S	29.5[2]
Fulvestrant	ERα Y537S	Comparable to GLL398[3]
AZD9496	ERα Y537S	Comparable to GLL398[3]

Table 1: Comparative binding affinities (IC50) of **(E,E)-GLL398** and other SERDs to wild-type and Y537S mutant ER α . Lower IC50 values indicate stronger binding.

In Vivo Tumor Growth Inhibition

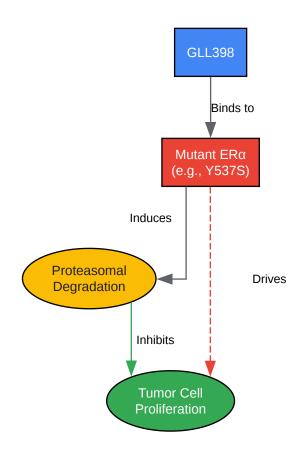
Preclinical studies using xenograft models of ER+ breast cancer have demonstrated the potent anti-tumor activity of GLL398.

- MCF-7 Xenograft Model: In mice bearing tumors derived from the ER+ MCF-7 cell line, oral administration of GLL398 led to significant tumor growth inhibition.[4]
- Patient-Derived Xenograft (PDX) Model with ER Y537S Mutation: More importantly, in a clinically relevant PDX model harboring the ERα Y537S mutation, daily oral administration of GLL398 completely blocked tumor growth over a three-week treatment period.[4] This highlights its potential efficacy in a setting of acquired endocrine resistance.

Mechanism of Action: ER Degradation and Signaling Pathways



As a SERD, the primary mechanism of action of GLL398 is to bind to the estrogen receptor and induce its degradation. This eliminates the receptor as a driver of tumor cell proliferation.

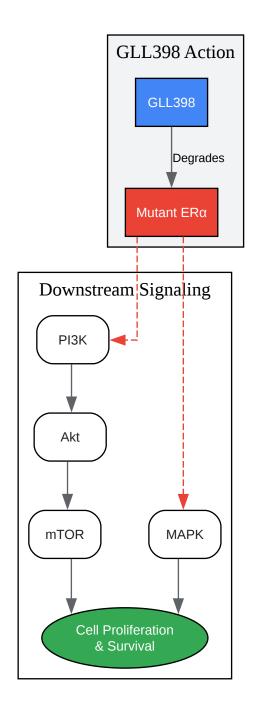


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Mechanism of Action of GLL398.

While direct experimental data on the specific effects of GLL398 on downstream signaling pathways like PI3K/Akt/mTOR and MAPK is still emerging, it is well-established that by degrading the estrogen receptor, SERDs effectively shut down the primary driver of these prosurvival pathways in ER+ breast cancer. The constitutive activity of mutant ERs often leads to the hyperactivation of these pathways, contributing to endocrine resistance. By eliminating the mutant receptor, GLL398 is expected to abrogate these downstream signals.







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